4-(Tetrahydrofuran-2-yl)thiazol-2-amine chemical structure
4-(Tetrahydrofuran-2-yl)thiazol-2-amine chemical structure
An In-Depth Technical Guide to 4-(Tetrahydrofuran-2-yl)thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine, a novel derivative of this important heterocyclic family. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established chemical principles and data on analogous compounds to present a plausible and scientifically rigorous framework for its synthesis, structural elucidation, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the 2-Aminothiazole Core
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery.[3] The 2-aminothiazole moiety, in particular, is found in a variety of clinically used drugs and investigational compounds.[4] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of 2-aminothiazole have demonstrated a wide array of pharmacological activities, including but not limited to:
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Anticancer: Many 2-aminothiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[5][6]
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Anti-inflammatory: The thiazole nucleus is present in anti-inflammatory drugs like Meloxicam, and numerous derivatives show potential in modulating inflammatory pathways.[7]
-
Antimicrobial: The scaffold is also a key component in compounds with significant antibacterial and antifungal properties.[3]
The introduction of a tetrahydrofuran (THF) moiety at the 4-position of the 2-aminothiazole ring is a strategic design element. The THF ring, a saturated five-membered cyclic ether, can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and may provide additional hydrogen bond accepting capabilities, potentially enhancing its interaction with biological targets.
Proposed Synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thiourea.[9] A plausible synthetic route to 4-(Tetrahydrofuran-2-yl)thiazol-2-amine would, therefore, involve the preparation of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one as a key intermediate.
Synthetic Workflow
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Tetrahydrofuran-2-yl)ethan-1-one
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To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add acetyl chloride (1.1 eq) dropwise.
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After stirring for 15 minutes, add tetrahydrofuran (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 1-(tetrahydrofuran-2-yl)ethan-1-one.
Step 2: Synthesis of 2-Bromo-1-(tetrahydrofuran-2-yl)ethan-1-one
-
Dissolve 1-(Tetrahydrofuran-2-yl)ethan-1-one (1.0 eq) in carbon tetrachloride.
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Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.
Step 3: Synthesis of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine
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To a solution of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.2 eq).[5]
-
Reflux the reaction mixture for 8-12 hours.[5]
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Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final compound, 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.
Structural Elucidation and Characterization
The confirmation of the chemical structure of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine would rely on a combination of spectroscopic techniques. The following tables outline the predicted data based on known values for similar structures.[3][10][11]
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.00 | s | 2H | -NH₂ (amine protons) |
| ~6.80 | s | 1H | Thiazole C5-H |
| ~4.50 | t | 1H | THF C2-H |
| ~3.80-3.90 | m | 2H | THF C5-H₂ |
| ~1.80-2.00 | m | 4H | THF C3-H₂, C4-H₂ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~168.0 | Thiazole C2 (C-NH₂) |
| ~149.0 | Thiazole C4 (C-THF) |
| ~105.0 | Thiazole C5 |
| ~75.0 | THF C2 |
| ~68.0 | THF C5 |
| ~32.0 | THF C3 |
| ~25.0 | THF C4 |
Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400-3200 | N-H stretching (amine) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1620 | C=N stretching (thiazole ring) |
| ~1540 | N-H bending (amine) |
| ~1100 | C-O-C stretching (ether) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodium adduct |
Potential Biological Activity and Therapeutic Applications
Given the extensive biological activities of 2-aminothiazole derivatives, 4-(Tetrahydrofuran-2-yl)thiazol-2-amine is a promising candidate for screening in various therapeutic areas.
Anticancer Potential
The 2-aminothiazole core is present in the FDA-approved tyrosine kinase inhibitor Dasatinib.[4] Many other derivatives have shown potent activity against a range of cancer cell lines.[12] The introduction of the THF moiety could influence the molecule's interaction with the ATP-binding pocket of various kinases. Therefore, screening against a panel of cancer cell lines and kinase assays would be a logical first step in evaluating its anticancer potential.
Anti-inflammatory and Analgesic Properties
Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[7] The anti-inflammatory and analgesic potential of 4-(Tetrahydrofuran-2-yl)thiazol-2-amine could be evaluated using in vitro enzyme assays followed by in vivo models of inflammation and pain.
Antimicrobial Activity
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][2] The title compound could be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine its spectrum of activity.
Hypothetical Mechanism of Action: Kinase Inhibition
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases. A hypothetical mechanism of action for 4-(Tetrahydrofuran-2-yl)thiazol-2-amine could involve its binding to the ATP-binding site of a kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting cell proliferation.
Caption: Hypothetical mechanism of kinase inhibition by 4-(Tetrahydrofuran-2-yl)thiazol-2-amine.
Conclusion
While 4-(Tetrahydrofuran-2-yl)thiazol-2-amine remains a molecule to be synthesized and characterized, this guide provides a robust and scientifically-grounded framework for its investigation. Based on the well-documented chemistry and biology of the 2-aminothiazole scaffold, this novel derivative holds significant promise as a lead compound in various therapeutic areas, particularly in oncology and inflammatory diseases. The proposed synthetic route is viable and follows established methodologies, and the predicted spectroscopic data provides a benchmark for its future characterization. Further research into this and similar derivatives is warranted to explore their full therapeutic potential.
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